molecular formula C7H5IN2O B3071724 4-Iodobenzo[d]isoxazol-3-amine CAS No. 1012367-55-3

4-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B3071724
CAS No.: 1012367-55-3
M. Wt: 260.03 g/mol
InChI Key: DBKORJSVHOFMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzo[d]isoxazol-3-amine: is a heterocyclic compound that features an isoxazole ring fused with a benzene ring and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction proceeds over 12 hours, yielding the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted isoxazoles.

    Cycloaddition Products: These reactions typically yield polycyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry: 4-Iodobenzo[d]isoxazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology and Medicine: Isoxazole derivatives are known for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]isoxazol-3-amine in biological systems involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

    4-Aminobenzo[d]isoxazole: Similar structure but lacks the iodine atom.

    4-Chlorobenzo[d]isoxazole: Contains a chlorine atom instead of iodine.

    4-Bromobenzo[d]isoxazole: Contains a bromine atom instead of iodine.

Uniqueness: 4-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKORJSVHOFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 2
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 4
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 5
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 6
4-Iodobenzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.